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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Bozitinib (CPL-

302218), a selective c-MET inhibitor, in the context of Non-Small Cell Lung Cancer (NSCLC).

The information presented herein is compiled from publicly available preclinical studies and is

intended to serve as a comprehensive resource for researchers and professionals in the field of

oncology drug development.

Executive Summary
Bozitinib is an orally available, potent, and highly selective small molecule inhibitor of the c-

MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated

through gene amplification, mutation, or overexpression, is a key driver of tumor growth,

proliferation, angiogenesis, and metastasis in a subset of NSCLC cases.[1][2] Preclinical data

demonstrate that Bozitinib effectively inhibits c-MET phosphorylation, leading to the

suppression of downstream signaling pathways. In vitro studies have shown potent anti-

proliferative activity in various NSCLC cell lines, while in vivo studies using patient-derived

xenograft (PDX) models have demonstrated significant tumor growth inhibition, surpassing that

of other selective c-MET inhibitors in some models.[1]
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Bozitinib has demonstrated potent anti-proliferative activity across a panel of human cancer cell

lines, including several NSCLC lines with c-MET dysregulation. The half-maximal inhibitory

concentration (IC50) values are summarized in the table below.

Cell Line Cancer Type IC50 (nM) Reference

LU1901
Non-Small Cell Lung

Cancer
5.8 [1]

EBC-1
Non-Small Cell Lung

Cancer
12.2 [1]

H1993
Non-Small Cell Lung

Cancer
18.6 [1]

MKN45 Gastric Cancer 14.3 [1]

KP4 Pancreatic Cancer 176 [1]

Table 1: Inhibitory Activity (IC50) of Bozitinib in Various Cancer Cell Lines.[1]

In Vivo Efficacy: Tumor Growth Inhibition in NSCLC PDX
Models
The anti-tumor activity of Bozitinib was evaluated in several NSCLC patient-derived xenograft

(PDX) models. A notable comparative study was conducted in the LU1901 model, which is

characterized by c-MET amplification.

Model Compound
Dose
(mg/kg)

Dosing
Schedule

T/C Ratio
(%)*

Reference

LU1901 Bozitinib 10 QD x 21 2 [1]

LU1901 Capmatinib 10 QD x 21 22 [1]

*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage

indicates greater tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy of Bozitinib in the LU1901 NSCLC PDX Model.[1]
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In addition to the LU1901 model, Bozitinib was also shown to be effective in other NSCLC PDX

models, including LUM858 and LU2503.[1]

Pharmacodynamic Activity
In vivo studies have demonstrated a clear correlation between Bozitinib dose, plasma

concentration, and target inhibition. In a gastric cancer model, Bozitinib inhibited the

phosphorylation of c-MET in a dose-dependent manner, with target inhibition rates exceeding

90% at doses greater than 7 mg/kg.[1] Pharmacokinetic analysis revealed a significant

decrease in plasma concentration 16 hours post-administration, which correlated with at least

16 hours of c-MET phosphorylation inhibition.[1]

Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bozitinib in NSCLC

cell lines.

Methodology: A colorimetric proliferation assay, such as the MTT or XTT assay, is utilized.

Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Drug Treatment: The following day, the culture medium is replaced with fresh medium

containing serial dilutions of Bozitinib (e.g., 0, 1, 10, 100, 1000, 10000 nM). A vehicle control

(e.g., 0.1% DMSO) is included.

Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated

control. IC50 values are determined by plotting the percentage of cell viability against the

logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve

using non-linear regression analysis.

Western Blot Analysis for c-MET Phosphorylation
Objective: To assess the inhibitory effect of Bozitinib on c-MET phosphorylation in NSCLC cells.

Methodology:

Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80%

confluency. The cells are then treated with varying concentrations of Bozitinib or a vehicle

control for 2-6 hours.

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a BCA protein assay.

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by

SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting:

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is then incubated overnight at 4°C with primary antibodies against

phospho-c-MET, total c-MET, and a loading control (e.g., β-actin or GAPDH).

After washing with TBST, the membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system. The band intensities are quantified to determine the extent

of c-MET phosphorylation inhibition.

In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the anti-tumor efficacy of Bozitinib in a clinically relevant in vivo model of

NSCLC.

Methodology:

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used as

hosts for the PDX models.

Tumor Implantation: Fresh tumor tissue from an NSCLC patient is surgically implanted

subcutaneously into the flank of the mice.

Tumor Growth and Passaging: Tumors are allowed to grow, and their dimensions are

measured 2-3 times per week with calipers. Tumor volume is calculated using the formula:

(Length × Width²) / 2. Once the tumors reach a sufficient size, they can be harvested and

passaged into subsequent cohorts of mice.

Treatment Study:

When the tumors in the study cohort reach a predetermined size (e.g., 100-200 mm³), the

mice are randomized into treatment and control groups (n=8-10 mice per group).

Bozitinib is formulated for oral administration (e.g., in 0.5% methylcellulose) and

administered daily by gavage at specified doses (e.g., 1, 3, and 10 mg/kg).

The vehicle control group receives the formulation without the active drug.

A positive control group (e.g., treated with a standard-of-care agent like cisplatin) may also

be included.

Efficacy Endpoints: The primary endpoint is tumor growth inhibition, which is assessed by

comparing the tumor volumes in the treated groups to the control group. The T/C ratio is
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calculated at the end of the study. Mouse body weight is monitored as a measure of general

toxicity.
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Caption: Bozitinib inhibits c-MET autophosphorylation and downstream signaling.
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Experimental Workflow: In Vitro Cell Viability

In Vitro Cell Viability Assay Workflow
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Caption: Workflow for determining the IC50 of Bozitinib in NSCLC cell lines.

Experimental Workflow: In Vivo PDX Study
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In Vivo PDX Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.apollomicsinc.com/media/cbt-pharmaceuticals-presents-data-demonstrating-anti-tumor-activity-highly-specific-c-met-inhibitor-bozitinib-cbt-101-aacr-annual-meeting-2017/
https://www.benchchem.com/product/b1574580#bozitinib-preclinical-data-in-nsclc
https://www.benchchem.com/product/b1574580#bozitinib-preclinical-data-in-nsclc
https://www.benchchem.com/product/b1574580#bozitinib-preclinical-data-in-nsclc
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574580?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

